Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a dihydropyrimidine ring, hydroxy, methoxy, and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce various dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate: shares structural similarities with other dihydropyrimidine derivatives, such as:
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the dihydropyrimidine core, makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxy-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-14(19)12-8(2)16-15(20)17-13(12)9-5-6-11(21-3)10(18)7-9/h5-7,13,18H,4H2,1-3H3,(H2,16,17,20) |
InChI Key |
KVBDYPHGAPGRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)O)C |
Origin of Product |
United States |
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